Benzene-1,4-diol;formaldehyde
Description
Historical Trajectory and Foundational Developments in Hydroquinone-Formaldehyde Polymer Chemistry
The development of hydroquinone-formaldehyde resins is rooted in the broader history of phenolic resins. The pioneering work on phenol-formaldehyde resins by Leo Baekeland in the early 20th century, leading to the invention of Bakelite, laid the groundwork for the exploration of other phenol (B47542) derivatives in polymerization reactions. britannica.combritannica.com While phenol itself was the primary monomer of interest, the reactivity of other phenolic compounds, including hydroquinone (B1673460), was also investigated.
Early research focused on understanding the condensation reaction between hydroquinone and formaldehyde (B43269), often in the presence of acidic or basic catalysts. These studies established the fundamental principles of the polymerization process, including the formation of methylol intermediates and their subsequent condensation to form methylene (B1212753) bridges linking the hydroquinone units. Over the years, the synthesis and characterization of these resins have been refined, with researchers exploring different reaction conditions and molar ratios of the reactants to control the properties of the final polymer. lew.roacs.org
Contemporary Academic Significance and Broad Research Landscape of Benzene-1,4-diol (B12442567)–Formaldehyde Adducts
In recent years, there has been a renewed interest in benzene-1,4-diol–formaldehyde adducts within the academic community. This resurgence is driven by the quest for new materials with tailored properties for advanced applications. acs.org Researchers are exploring the synthesis of novel hydroquinone-formaldehyde resins, including the incorporation of other monomers to create copolymers with enhanced functionalities. lew.ro
Current research often focuses on the development of nanoporous hydroquinone-formaldehyde resins, which exhibit high surface areas and potential for applications in areas such as adsorption and catalysis. researchgate.net Studies have demonstrated the potential of these materials for the selective removal of metal ions from aqueous solutions. researchgate.net Furthermore, the modification of these resins to create functional materials, such as those with electrochemical activity for use in energy storage devices, is an active area of investigation. researchgate.net The versatility of the hydroquinone-formaldehyde system allows for the creation of a wide range of materials with tunable properties, making it a significant subject of ongoing research. acs.org
Fundamental Reaction Principles Governing the Condensation of Benzene-1,4-diol with Formaldehyde
The condensation of benzene-1,4-diol with formaldehyde proceeds through a step-growth polymerization mechanism, similar to that of other phenol-formaldehyde resins. britannica.comacs.org The reaction can be catalyzed by either acids or bases.
Base Catalysis: In the presence of a base, a proton is abstracted from one of the hydroxyl groups of benzene-1,4-diol to form a more reactive phenoxide ion. acs.org This nucleophilic phenoxide then attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of hydroxymethyl derivatives of hydroquinone. lew.ro These initial adducts can then react further with other hydroquinone molecules or with each other, eliminating water to form methylene bridges (-CH₂-) that link the aromatic rings. This process continues, building up a highly cross-linked three-dimensional network. lew.roacs.org
Acid Catalysis: Under acidic conditions, the formaldehyde is protonated, increasing its electrophilicity. The activated formaldehyde then undergoes electrophilic aromatic substitution with the electron-rich benzene (B151609) ring of hydroquinone. britannica.comacs.org This also leads to the formation of hydroxymethylhydroquinones, which subsequently condense with the elimination of water to form the polymeric structure. The reaction conditions, including the type of catalyst, temperature, and the molar ratio of reactants, play a crucial role in determining the structure and properties of the final polymer. lew.ro
Table 1: Key Reactants and Products
| Compound Name | Role in Reaction |
|---|---|
| Benzene-1,4-diol (Hydroquinone) | Monomer |
| Formaldehyde | Monomer |
| Benzene-1,4-diol;formaldehyde | Polymeric Product |
| Water | Byproduct |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
26353-95-7 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
benzene-1,4-diol;formaldehyde |
InChI |
InChI=1S/C6H6O2.CH2O/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1H2 |
InChI Key |
UREVLELSVZQJTM-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC=C1O)O |
Canonical SMILES |
C=O.C1=CC(=CC=C1O)O |
Synonyms |
FA-HQ formaldehyde-hydroquinone polymer hydroquinone-formaldehyde polyme |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Benzene 1,4 Diol–formaldehyde Polymerization
Elucidation of Reaction Mechanisms and Pathways in Polymer Formation
The formation of the benzene-1,4-diol (B12442567)–formaldehyde (B43269) polymer is a step-growth process that involves the initial formation of hydroxymethyl derivatives, followed by condensation to form methylene (B1212753) bridges between the hydroquinone (B1673460) units. The specific mechanistic pathway is determined by the type of catalyst employed.
Under acidic conditions, the polymerization of benzene-1,4-diol and formaldehyde proceeds through an electrophilic aromatic substitution mechanism. researchgate.netacs.org The key steps are as follows:
Protonation of Formaldehyde: The formaldehyde molecule is protonated by the acid catalyst, which increases its electrophilicity. acs.org
Formation of a Hydroxymethyl Carbocation: The protonated formaldehyde acts as a strong electrophile, attacking the electron-rich benzene (B151609) ring of the hydroquinone. This results in the formation of a hydroxymethyl-substituted carbocation intermediate.
Electrophilic Aromatic Substitution: The carbocation then undergoes electrophilic aromatic substitution on the hydroquinone ring, leading to the formation of hydroxymethyl hydroquinone derivatives.
Condensation and Cross-linking: These hydroxymethyl derivatives can then react with other hydroquinone molecules or with each other. This condensation reaction, which eliminates a water molecule, forms stable methylene bridges (-CH₂-) that link the aromatic rings, creating a three-dimensional polymer network. ontosight.ai
The reaction can be influenced by the presence of other aldehydes or low molecular weight ketones, although this may lead to competing aldol (B89426) condensations and affect the purity of the resulting polymer. researchgate.net
In the presence of a base catalyst, the polymerization mechanism is different, involving the formation of a phenoxide ion. societechimiquedefrance.frlew.ro The steps are:
Deprotonation of Hydroquinone: The base removes a proton from one of the hydroxyl groups of the hydroquinone, forming a more nucleophilic phenoxide ion.
Nucleophilic Addition: This phenoxide ion then attacks the electrophilic carbon of the formaldehyde molecule in a nucleophilic addition reaction. This results in the formation of a hydroxymethyl-substituted phenoxide.
Formation of Methylene and Ether Linkages: As the reaction progresses, these hydroxymethyl groups are transformed into methylene bridges between the aromatic rings, especially with an increase in temperature. lew.ro The reaction can also lead to the formation of ether linkages under certain conditions. nih.gov
Polymer Growth: The continuation of these condensation reactions leads to the growth of the polymer chain and the formation of a highly branched and cross-linked structure. societechimiquedefrance.fr
The properties of the final polymer, such as thermal stability, can be influenced by the composition of the monomers. For instance, incorporating cyclohexanone (B45756) into the polymer structure can alter its thermal decomposition characteristics. lew.ro
Quinone methides are highly reactive intermediates that play a crucial role in the polymerization of phenols and formaldehyde, including benzene-1,4-diol. nih.govmdpi.comsemanticscholar.org These intermediates are formed from the hydroxymethyl derivatives of hydroquinone. acs.org
Base-Catalyzed Condensation Mechanisms
Controlled Synthesis Strategies for Tailoring Polymer Architectures and Properties
The architecture and properties of benzene-1,4-diol–formaldehyde polymers can be precisely controlled by manipulating the synthesis conditions. Key factors include the monomer ratio, reaction temperature, pH, and catalyst concentration.
The molar ratio of formaldehyde to benzene-1,4-diol is a critical parameter that dictates the structure of the resulting polymer. societechimiquedefrance.frresearchgate.net An excess of formaldehyde tends to lead to a more highly cross-linked and rigid polymer, while a lower ratio can result in a more linear and flexible structure. societechimiquedefrance.fr The reaction conditions, such as temperature and pH, also have a profound impact on the final product. ontosight.airesearchgate.net
The polymerization process can be divided into three stages: societechimiquedefrance.fr
A-stage: Formation of soluble mono-, di-, and trinuclear methylolphenols.
B-stage: As the reaction continues, oligomeric products of reduced solubility are formed, known as "resoles," which have a highly branched structure with methylene bridges.
C-stage: Further heating of the resole mixture leads to high molecular weight, cross-linked polymers that are insoluble and infusible.
The table below summarizes the influence of various reaction parameters on the polymer properties.
| Parameter | Effect on Polymer Structure and Properties |
| Monomer Ratio (Formaldehyde/Benzene-1,4-diol) | Higher ratios lead to increased cross-linking, rigidity, and redox capacity. societechimiquedefrance.fr |
| Temperature | Higher temperatures increase the reaction rate and promote the formation of methylene bridges and cross-linking. lew.roresearchgate.net |
| pH (Catalyst) | The type of catalyst (acid or base) determines the reaction mechanism and can affect the type of linkages formed (e.g., methylene vs. ether). researchgate.netresearchgate.net |
| Catalyst Concentration | Higher catalyst concentrations generally lead to faster reaction rates and can influence molecular weight. researchgate.net |
Several techniques can be employed to control the molecular weight and cross-linking density of benzene-1,4-diol–formaldehyde polymers, allowing for the tailoring of their properties for specific applications.
One of the primary methods for controlling molecular weight is through the careful control of the monomer stoichiometry. researchgate.net By adjusting the ratio of formaldehyde to hydroquinone, the degree of polymerization can be managed. Another approach is to use a chain-terminating agent, which can cap the growing polymer chains and limit their size.
The cross-linking density can be controlled by several factors: nasa.gov
Monomer Functionality: The number of reactive sites on the monomers will influence the degree of cross-linking.
Curing Agent Concentration: In some systems, a curing agent is used to induce cross-linking. The amount of this agent can be varied to control the cross-link density. nasa.gov
Reaction Time and Temperature: The extent of cross-linking can be controlled by adjusting the duration and temperature of the curing process.
The table below outlines some of the techniques for controlling molecular weight and cross-linking density.
| Technique | Description | Effect on Polymer Properties |
| Stoichiometric Control | Precisely controlling the molar ratio of monomers. | Affects molecular weight and the balance between linear and branched structures. researchgate.net |
| Sequential Monomer Addition | Adding monomers in a stepwise manner to control the growth of the polymer chains. | Allows for the creation of block copolymers or polymers with specific architectures. |
| Use of Chain-Terminating Agents | Introducing monofunctional reactants that can cap the growing polymer chains. | Limits the final molecular weight of the polymer. |
| Control of Curing Conditions | Adjusting the time, temperature, and concentration of the curing agent. | Determines the final cross-linking density and the thermomechanical properties of the polymer. nasa.gov |
| Fractionation | Separating the polymer into fractions of different molecular weights. | Can be used to obtain a polymer with a narrower molecular weight distribution. researchgate.net |
Green Chemistry Approaches and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of polymers, including those derived from benzene-1,4-diol (hydroquinone) and formaldehyde. essentialchemicalindustry.orgresearchgate.net These approaches aim to reduce environmental impact by utilizing renewable feedstocks, employing safer solvents, and designing more efficient reaction protocols. essentialchemicalindustry.orgosti.gov
A significant advancement in sustainable synthesis is the development of benzene-free routes to hydroquinone. acs.org Traditionally, hydroquinone production relies on benzene, a volatile and carcinogenic petrochemical. acs.org An alternative, greener pathway has been developed using glucose, a renewable and non-toxic feedstock derived from plant polysaccharides. acs.org In this biocatalytic process, Escherichia coli is engineered to convert glucose into quinic acid, which is then chemically transformed into hydroquinone. acs.org This method circumvents the use of hazardous starting materials and aligns with the green chemistry principle of using renewable feedstocks. essentialchemicalindustry.orgacs.org
Solvent selection and reaction efficiency are also key areas of focus. Research has demonstrated the feasibility of solvent-less systems for synthesizing related benzoxazine (B1645224) structures from hydroquinone and formaldehyde, which minimizes waste and avoids the use of potentially harmful organic solvents. docsdrive.com Furthermore, one-pot synthesis methods have been developed to produce nanoporous hydroquinone-formaldehyde resins. researchgate.net These processes are more efficient, reducing the number of steps and the associated energy consumption and waste generation. researchgate.net The use of water as a solvent, when applicable, represents another environmentally benign approach to the polymerization process. nih.gov
The search for alternatives to formaldehyde, a known carcinogen, is another critical aspect of green chemistry in this field. icevirtuallibrary.comiarc.fr Hexamethylenetriamine (HMTA), which can generate formaldehyde upon heating, is considered a partial alternative. icevirtuallibrary.com Enzymatic pathways are also being explored as a more sustainable route for phenolic resin synthesis, potentially reducing the reliance on traditional aldehydes. icevirtuallibrary.com
Kinetic Studies of Formaldehyde Reactivity with Benzene-1,4-diol Substrates
The polymerization of benzene-1,4-diol with formaldehyde proceeds via a condensation reaction. ontosight.aisocietechimiquedefrance.fr The mechanism involves an initial reaction stage where formaldehyde adds to the hydroquinone ring to form hydroxymethyl (methylol) groups. societechimiquedefrance.frlew.ro This is followed by a series of condensation steps where these methylol groups react to form methylene bridges, linking the hydroquinone units and releasing water, ultimately leading to a three-dimensional polymer network. ontosight.ailew.ro The kinetics of this process are influenced by factors such as temperature, pH, and the molar ratio of the reactants, which in turn affect the final properties of the polymer, like molecular weight and degree of cross-linking. ontosight.aisocietechimiquedefrance.fr
While specific kinetic data for the direct polycondensation of hydroquinone and formaldehyde is not extensively detailed in the provided sources, related systems offer valuable insights. For instance, the oxidative polymerization of hydroquinone in the presence of chitosan (B1678972) has been shown to be first-order with respect to the hydroquinone concentration. researchgate.net The kinetics of the resorcinol-formaldehyde reaction, a structurally similar system, have been observed to follow the characteristics of a classical poly-condensation reaction. osti.gov
Activation energy (Ea) is a critical parameter in understanding reaction kinetics. Studies on related systems provide a range of values that help to contextualize the reactivity of the hydroquinone-formaldehyde system.
| Polymer System | Kinetic Parameter | Value | Notes | Source |
|---|---|---|---|---|
| Hydroquinone/Cyclohexanone/Formaldehyde Resins | Activation Energy of Thermal Decomposition | 52.98–84.01 kJ/mol | Value depends on the molecular composition; resins with more hydroquinone showed lower thermal stability. | lew.ro |
| Oxidative Polymerization of Hydroquinone | Activation Energy | 71.6 kJ/mol | Reaction studied in the presence of chitosan as a template. | researchgate.net |
| Curing of Epoxy Resins with Cyclohexanone/p-Aminophenol/Formaldehyde Resin | Activation Energy of Curing Reaction | 69.0-184.0 kJ/mol | Value depends on the specific epoxy system being cured. | scispace.com |
The data indicates that the energy requirements and reaction rates can vary significantly based on the specific co-monomers and reaction type. For the hydroquinone-formaldehyde polymer, the reaction rate and final polymer structure are heavily dependent on the initial molar ratio of the monomers. societechimiquedefrance.fr For example, the redox capacity of the resulting polymer increases with a higher concentration of formaldehyde. societechimiquedefrance.fr
Catalytic Systems for Enhanced Yield and Selectivity
The condensation polymerization between benzene-1,4-diol and formaldehyde can be effectively controlled and promoted through the use of various catalytic systems. societechimiquedefrance.fr The choice of catalyst, whether acidic or basic, plays a crucial role in the reaction mechanism and can be used to influence the final product's composition and properties. docsdrive.comsocietechimiquedefrance.fr
Both acid and base catalysis are commonly employed. societechimiquedefrance.fr
Base catalysts , such as sodium hydroxide (B78521) (NaOH) or ammonia, facilitate the initial addition of formaldehyde to the hydroquinone ring to form methylol derivatives. docsdrive.comnih.govlew.ro This is a key step in the formation of the polymer backbone. lew.ro
Acid catalysts , such as hydrochloric acid (HCl), are also used to promote the condensation reaction. docsdrive.comontosight.ai In novolac resins, which are produced with a deficit of formaldehyde, acid catalysts like oxalic acid or sulfuric acid are typically used. icevirtuallibrary.com
Interestingly, some related reactions, such as the synthesis of benzoxazine from hydroquinone, aniline, and formaldehyde, can proceed without a catalyst. docsdrive.com However, the introduction of an acid or base catalyst in such systems allows for the modification of the product composition. docsdrive.com The catalyst influences which products are formed in the reaction mixture, thereby enhancing selectivity towards a desired structure. docsdrive.com
The table below summarizes various catalytic systems used in hydroquinone-formaldehyde and related polymerization reactions.
| Catalyst Type | Specific Example | Role/Effect | Source |
|---|---|---|---|
| Base Catalyst | Sodium Hydroxide (NaOH) | Promotes the formation of methylol groups during condensation. | docsdrive.comlew.ro |
| Base Catalyst | Ammonia | Used as a base catalyst in the polycondensation reaction to form resin microspheres. | nih.gov |
| Acid Catalyst | Hydrochloric Acid (HCl) | Used to catalyze the condensation reaction. | docsdrive.comontosight.ai |
| Acid Catalyst | Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄) | Used in the synthesis of novolac resins; also used to activate acetals for releasing formaldehyde in alternative synthetic methods. | icevirtuallibrary.com |
| No Catalyst | - | Reaction can proceed without a catalyst, but catalysts are used to alter product composition. | docsdrive.com |
Advanced Structural Elucidation and Characterization of Benzene 1,4 Diol–formaldehyde Compounds
Spectroscopic Characterization Techniques
Spectroscopy provides invaluable information on the chemical bonding, functional groups, and electronic properties of the polymer network.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of benzene-1,4-diol (B12442567)–formaldehyde (B43269) polymers, providing unambiguous evidence of monomer linkage and the nature of chain-terminating groups.
¹H-NMR Spectroscopy allows for the identification and quantification of different proton environments within the polymer structure. mnstate.edu The spectra can be used to distinguish between protons on the aromatic ring, the methylene (B1212753) bridges connecting the aromatic units, and terminal methylol groups (-CH₂OH). researchgate.netscispace.com For instance, new peaks that appear upon the reaction of the monomers correspond to the protons of the formaldehyde-derived linkages. researchgate.net The integration of these signal sets provides a quantitative measure of the relative abundance of each type of proton, enabling the calculation of the degree of polymerization and the extent of cross-linking.
¹³C-NMR Spectroscopy is complementary to ¹H-NMR and provides detailed information about the carbon skeleton. mdpi.com Decoupled ¹³C-NMR spectra show a single peak for each unique carbon atom, allowing for the clear identification of aromatic carbons, methylene bridge carbons, and the carbons of methylol end-groups. mnstate.edu The chemical shifts of the aromatic carbons are particularly sensitive to their substitution pattern, making it possible to differentiate between various linkage types (e.g., ortho and meta linkages relative to the hydroxyl groups).
The following table summarizes typical chemical shift ranges observed in the NMR analysis of phenol-formaldehyde type resins, which are analogous to the benzene-1,4-diol-formaldehyde system.
| Nucleus | Structural Unit | Typical Chemical Shift (δ, ppm) | Information Gained |
|---|---|---|---|
| ¹H | Aromatic C-H | 6.5 - 8.0 | Indicates the presence and substitution pattern of the benzene (B151609) ring. mnstate.edu |
| ¹H | Methylene Bridge (-CH₂-) | 3.5 - 5.0 | Confirms the formation of covalent links between monomer units. researchgate.net |
| ¹H | Methylol End-Group (-CH₂OH) | 4.5 - 5.5 | Identifies unreacted formaldehyde units at the chain ends, crucial for understanding curing behavior. |
| ¹H | Phenolic Hydroxyl (-OH) | 8.0 - 10.0 | Confirms the presence of the diol's hydroxyl groups. |
| ¹³C | Aromatic C-O | 145 - 160 | Identifies the carbon atom of the benzene ring bonded to the hydroxyl group. |
| ¹³C | Aromatic C-H / C-C | 110 - 130 | Reveals the substitution pattern on the aromatic ring. |
| ¹³C | Methylene Bridge (-CH₂-) | 30 - 40 | Corresponds to the carbon in the cross-linking bridges. |
| ¹³C | Methylol End-Group (-CH₂OH) | 60 - 70 | Identifies terminal carbons from methylolation. |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the specific functional groups present in the polymer, confirming the reaction between the monomers, and monitoring the curing process. uoh.edu.iqspectroscopyonline.com These two techniques are often used in a complementary fashion, as molecular vibrations can be active in one technique but not the other. mt.com
FTIR Spectroscopy is particularly sensitive to polar bonds and is excellent for detecting hydroxyl (-OH) and carbonyl (C=O) groups. mt.com The polymerization of benzene-1,4-diol and formaldehyde can be monitored by observing changes in the FTIR spectrum, such as the appearance of bands corresponding to methylene bridges and the broadening of the O-H stretching band, which indicates changes in hydrogen bonding within the polymer network. researchgate.net
Raman Spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it ideal for analyzing the aromatic backbone (C=C stretching) and the C-C bonds of the polymer chain. mt.com It can provide a unique molecular fingerprint of the material and is sensitive to the crystal lattice structure, which can aid in polymorphism studies. mt.com
Key vibrational bands for the characterization of benzene-1,4-diol-formaldehyde polymers are presented in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Technique | Significance |
|---|---|---|---|
| 3200 - 3600 | O-H stretch (H-bonded) | FTIR | Broad band indicating the presence of phenolic hydroxyl groups and intermolecular hydrogen bonding. |
| 2850 - 3000 | C-H stretch (aliphatic) | FTIR, Raman | Confirms the presence of methylene (-CH₂) bridges and methylol (-CH₂OH) groups. researchgate.net |
| ~3050 | C-H stretch (aromatic) | FTIR, Raman | Characteristic of the benzene ring. |
| 1590 - 1610 | C=C stretch (aromatic ring) | Raman | Strong signal confirming the integrity of the aromatic backbone. researchgate.net |
| ~1500 | C=C stretch (aromatic ring) | FTIR, Raman | A key indicator of the aromatic structure. |
| 1200 - 1260 | C-O stretch (phenolic) | FTIR | Strong absorption indicating the bond between the aromatic ring and the hydroxyl group. spectroscopyonline.com |
| ~1010 | C-O stretch (primary alcohol) | FTIR | Indicates the presence of terminal methylol (-CH₂OH) groups. |
| ~830 | C-H out-of-plane bend | FTIR | Sensitive to the substitution pattern on the benzene ring (e.g., 1,4-disubstitution). |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is used to characterize the chromophores present in the benzene-1,4-diol-formaldehyde polymer. msu.eduupi.edu The primary chromophore in this system is the benzene ring. msu.edu
The absorption of UV light excites electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). upi.edu The position of the maximum absorption (λₘₐₓ) is sensitive to the extent of conjugation in the system. As polymerization proceeds and a network of interconnected aromatic rings is formed, a bathochromic (red) shift to longer wavelengths may be observed compared to the initial monomers. msu.edu
Furthermore, UV-Vis spectroscopy is a valuable tool for analyzing the redox state of the polymer. The benzene-1,4-diol (hydroquinone) units are susceptible to oxidation, which can convert them into quinone-like structures. These quinone moieties are themselves chromophores that absorb light in the visible region of the spectrum, often imparting a yellow or brown color to the material. msu.edu The appearance of new absorption bands in the 400-500 nm range can be used to detect and quantify the extent of this oxidation, which can significantly impact the material's properties. otago.ac.nz
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification
Diffraction and Scattering Methods for Material Microstructure
While spectroscopy reveals molecular-level details, diffraction and scattering techniques are essential for understanding the larger-scale organization and morphology of the polymer, from atomic arrangement to nanoscale features.
X-ray diffraction (XRD) is a primary technique for investigating the long-range atomic order in materials. anton-paar.com It is used to distinguish between crystalline materials, which produce sharp diffraction peaks, and amorphous materials, which yield broad halos. forcetechnology.comucmerced.edu
Benzene-1,4-diol-formaldehyde resins are typically amorphous due to the random nature of the cross-linking polymerization process. An XRD pattern of such a material will consequently be dominated by one or more broad humps, indicating a lack of long-range periodic order. However, under certain synthesis or processing conditions, regions of localized order or micro-crystallinity may develop. The presence of any sharp peaks superimposed on the amorphous halo would indicate the existence of such crystalline phases. dntb.gov.ua XRD is therefore critical for quality control and for correlating the degree of structural order with the material's physical and mechanical properties. forcetechnology.com
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique that provides structural information on a larger length scale than XRD, typically in the range of 1 to 100 nanometers. malvernpanalytical.comspectroscopyonline.com It is ideal for characterizing the mesostructure of benzene-1,4-diol-formaldehyde polymers and materials derived from them. unifr.ch
SAXS measures the scattering of X-rays at very small angles from inhomogeneities in electron density within a material. bnl.gov This capability allows for the characterization of a wide range of nanoscale features, including:
Polymer Coils: Determining the size and shape of polymer aggregates in solution or in the solid state. unifr.ch
Pore Structures: Analyzing the size, distribution, and geometry of pores in materials like carbon aerogels or foams prepared from these resins.
Phase Separation: Investigating the morphology and domain spacing in polymer blends or block copolymers incorporating these structures. researchgate.net
Nanoparticle Analysis: Characterizing the size and distribution of nanoparticles dispersed within a polymer matrix. malvernpanalytical.com
Being an ensemble technique, SAXS provides statistically representative data averaged over a large sample volume, making it complementary to imaging techniques like electron microscopy. malvernpanalytical.com
X-ray Diffraction (XRD) for Crystallinity and Phase Analysis
Electron Microscopy for Morphological and Nanostructural Investigations
Electron microscopy offers unparalleled, high-resolution imaging capabilities to investigate the surface and internal structures of polymeric materials.
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography of Benzene-1,4-diol-formaldehyde resins. By scanning the sample with a focused beam of electrons, SEM produces detailed images of the surface features. This analysis is crucial for understanding the texture, porosity, and any surface defects of the resin, which can influence its application performance, such as adhesion and flame retardancy. researchgate.netnih.gov
In studies of related phenol-formaldehyde resins, SEM has been effectively used to analyze the char morphology after combustion. researchgate.net For instance, the char layer's integrity and structure, as observed by SEM, provide insights into the flame-retardant mechanism. A porous internal char layer can be a significant factor in reducing smoke release. researchgate.net Similarly, for Benzene-1,4-diol-formaldehyde resins, SEM can be employed to visualize the surface of the cured polymer, revealing details about its homogeneity and the presence of any phase separation or filler distribution. For example, in the context of composite materials, SEM can be used to examine the fracture surface to understand failure mechanisms and the quality of the interface between the resin matrix and reinforcing fibers. mdpi.com
The preparation of the specimen is a critical step for obtaining high-quality SEM images. Methods such as sputter-coating the sample with a conductive material like gold are often employed to prevent charge buildup on the insulating polymer surface. nih.gov
Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM and is used to investigate the internal architecture and particle size of materials. nih.govoaepublish.com By passing a beam of electrons through an ultra-thin specimen, TEM can reveal the internal morphology, including the size, shape, and distribution of nanoparticles or different phases within the polymer matrix.
For Benzene-1,4-diol-formaldehyde resins, TEM can be instrumental in characterizing their nanostructure. For example, if the resin is synthesized to have a porous structure, TEM can visualize the pore size and distribution. researchgate.net In the case of nanocomposites where nanofillers are incorporated into the resin, TEM can confirm the dispersion and dimensions of these fillers. researchgate.net This is critical as the degree of dispersion significantly impacts the final properties of the composite material.
Recent advancements in TEM, such as liquid-cell TEM, allow for the imaging of polymers in their native, hydrated state and can even be used to observe dynamic processes like thermal transitions in real-time. nih.gov This could be particularly useful for studying the curing process or the thermal behavior of Benzene-1,4-diol-formaldehyde resins at the nanoscale.
Scanning Electron Microscopy (SEM) for Surface Topography
Chromatographic and Separation Techniques for Oligomer and Polymer Fractionation
Chromatographic techniques are essential for separating and analyzing the complex mixtures of oligomers and polymers present in Benzene-1,4-diol-formaldehyde resins.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the complete molecular weight distribution of a polymer. researchgate.net This is a critical parameter as it significantly affects the mechanical and thermal properties of the final material. researchgate.netresearchgate.net
The principle of GPC involves separating molecules based on their "effective size in solution." researchgate.net A solution of the polymer is passed through a column packed with porous gel particles. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules can penetrate the pores to varying extents and have a longer elution time. researchgate.net This separation allows for the determination of key molecular weight averages such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net
For Benzene-1,4-diol-formaldehyde resins, GPC analysis can provide valuable information about the progress of the polymerization reaction and the final properties of the cured resin. By analyzing samples at different stages of the synthesis, one can monitor the increase in molecular weight. researchgate.net The molecular weight distribution is a key quality control parameter, as subtle batch-to-batch variations can lead to significant differences in the end-use properties of the polymer. researchgate.net
Table 1: Typical GPC Parameters for Polymer Analysis
| Parameter | Description | Significance |
|---|---|---|
| Mn (Number Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and colligative properties. |
| Mw (Weight Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight molecules. | Relates to properties such as tensile strength and viscosity. researchgate.net |
| PDI (Polydispersity Index) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. researchgate.net | A PDI of 1 indicates a monodisperse polymer, while higher values indicate a broader distribution. Typical step-polymerization reactions yield PDI values around 2.0. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used to separate and quantify the individual oligomers present in the early stages of the Benzene-1,4-diol-formaldehyde polymerization reaction. vscht.czresearchgate.net Unlike GPC which separates by size, HPLC can separate compounds based on their polarity using a technique called reversed-phase HPLC (RP-HPLC). researchgate.netnih.gov
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. More polar molecules will have a lower affinity for the stationary phase and will elute earlier, while less polar molecules will be retained longer. nih.gov This technique is particularly useful for separating the various low-molecular-weight species, including unreacted monomers and different oligomeric structures, that are present in the resin. nih.gov
The choice of the mobile phase is critical for achieving good separation in HPLC. nih.gov For instance, in the analysis of formaldehyde, post-column derivatization can be used to enhance detection and selectivity. lcms.cz For Benzene-1,4-diol-formaldehyde oligomers, a gradient elution, where the composition of the mobile phase is changed over time, might be necessary to separate a complex mixture of components with varying polarities. The separation can be optimized by adjusting the solvent composition, for example, using mixtures of water with organic solvents like acetonitrile (B52724) or methanol. vscht.cznih.gov
Table 2: HPLC in Oligomer Analysis
| Feature | Description | Relevance to Benzene-1,4-diol-formaldehyde Analysis |
|---|---|---|
| Stationary Phase | Typically a C18 (octadecylsilane) bonded silica (B1680970) gel for reversed-phase separations. researchgate.net | Provides a nonpolar surface for the separation of oligomers based on their polarity. |
| Mobile Phase | A mixture of polar solvents, often water and an organic modifier like acetonitrile or methanol. nih.gov | The composition of the mobile phase can be tailored to achieve optimal separation of the different oligomeric species. |
| Detection | UV-Vis detectors are commonly used, as the benzene rings in the oligomers absorb UV light. | Allows for the quantification of the separated oligomers. |
| Derivatization | Chemical modification of the analyte to enhance its detectability or chromatographic behavior. lcms.cz | Could be employed to specifically detect and quantify formaldehyde or specific oligomeric structures. |
Theoretical and Computational Chemistry of Benzene 1,4 Diol–formaldehyde Systems
Molecular Dynamics Simulations for Polymerization Processes and Network Formation
While quantum mechanics is excellent for studying the details of a single reaction step, it is computationally too expensive for simulating the formation of a large polymer network. This is where Molecular Dynamics (MD) simulations become invaluable. mdpi.com MD uses classical mechanics to simulate the motion of atoms and molecules over time, allowing for the study of large systems containing thousands or millions of atoms.
For the benzene-1,4-diol (B12442567)–formaldehyde (B43269) system, MD simulations can model the polymerization process, starting from a mixture of monomers. By defining a reactive force field or using specialized algorithms, simulations can mimic the bond-forming reactions that lead to the growth of polymer chains and the formation of a three-dimensional network. arxiv.org
Recent developments include geometry-based cross-linking algorithms for modeling resorcinol-formaldehyde resins, a system chemically similar to hydroquinone-formaldehyde. researchgate.net These simulations can predict key structural and physical properties of the resulting polymer network, such as:
Density and Porosity: Predicting the final density of the cross-linked gel.
Glass Transition Temperature (Tg): Simulating the change in material properties with temperature to identify the Tg, a crucial parameter for polymer applications. arxiv.org
Mechanical Properties: Calculating properties like the elastic modulus to understand the stiffness and strength of the material. mdpi.com
MD simulations provide a visual and quantitative understanding of how the network forms and how factors like monomer ratio and temperature influence the final structure. mdpi.com
Structure-Reactivity Relationships in Benzene-1,4-diol–Formaldehyde Adducts
The relationship between the molecular structure of the initial adducts and their subsequent reactivity is critical for controlling the polymerization process. The initial reaction between benzene-1,4-diol and formaldehyde forms various hydroxymethylated and oligomeric species. researchgate.net
Computational studies can establish clear structure-reactivity relationships:
Position of Substitution: The reactivity of a hydroxymethyl group depends on its position on the aromatic ring. DFT calculations can quantify the activation energies for subsequent condensation reactions (forming methylene (B1212753) or ether bridges), showing how they differ for various isomers.
Degree of Substitution: As more formaldehyde molecules add to a benzene-1,4-diol ring, the reactivity of the remaining sites changes due to steric and electronic effects. QM calculations can model these changes.
Nature of the Linkage: The polymer network contains both methylene (-CH₂-) and ether (-CH₂-O-CH₂-) bridges. Theoretical studies can investigate the relative stability of these linkages and the conditions that favor one over the other. For instance, studies on the related resorcinol-formaldehyde system suggest that an initial fast reaction produces methylol-substituted rings, which then undergo polycondensation. researchgate.net
Computational Prediction of Polymer Architecture and Conformation
The ultimate goal of many computational studies in this area is to predict the macroscopic properties of the final polymer based on the starting materials and reaction conditions. This involves predicting the polymer's architecture—the way the monomers are connected—and its conformation—the three-dimensional arrangement of the polymer chains.
By combining insights from QM and MD, a multi-scale modeling approach can be employed.
QM calculations provide accurate parameters for the force fields used in MD simulations, such as partial atomic charges and bond-stretching/bending parameters.
Reactive MD simulations then model the polymerization process to generate a realistic, atomistically detailed model of the cross-linked polymer network. arxiv.org
Further MD simulations on the final polymer structure can be used to predict its physical and thermal properties, such as its response to stress or changes in temperature.
This predictive capability is essential for designing materials with specific properties, such as high thermal stability, controlled porosity, or specific mechanical strength, without the need for extensive trial-and-error experimentation.
Machine Learning Applications in Benzene-1,4-diol–Formaldehyde Chemistry
Machine learning (ML) is rapidly emerging as a powerful tool in chemistry and materials science. whiterose.ac.uk ML models can be trained on large datasets from experiments or high-throughput computational screenings to predict properties and accelerate discovery. researchgate.net
In the context of benzene-1,4-diol–formaldehyde chemistry, ML can be applied in several ways:
Property Prediction: ML models can be trained to predict the properties of the final polymer (e.g., glass transition temperature, density) based on the synthesis parameters (e.g., monomer ratio, catalyst, temperature). For example, ML methods like Artificial Neural Networks (ANN) have been shown to predict the molar density of benzene (B151609) with much higher accuracy than traditional equations of state. pnu.ac.ir
Accelerating Simulations: ML potentials are being developed to replace or augment traditional force fields in MD simulations. These potentials can be trained on high-accuracy QM data and can provide QM-level accuracy at a fraction of the computational cost, enabling larger and longer simulations.
Reaction Pathway Discovery: ML algorithms can help explore complex reaction networks to identify the most feasible reaction pathways, complementing traditional QM-based searches for transition states. researchgate.net
Data Analysis: In sensor applications, where materials derived from these polymers might be used, ML is crucial for analyzing the complex data from sensor arrays to identify specific volatile organic compounds. researchgate.net
While the direct application of ML to the benzene-1,4-diol-formaldehyde system is still an emerging area, the techniques are well-established in related fields and hold immense promise for the future design and understanding of these materials. whiterose.ac.uk
Advanced Material Science Applications of Benzene 1,4 Diol–formaldehyde Derived Products Academic Research Focus
Precursors for Carbon Materials and Advanced Functional Carbons
Benzene-1,4-diol (B12442567)–formaldehyde (B43269) resins are valuable precursors for producing advanced carbon materials due to their high carbon yield and aromatic nature. acs.org The thermal treatment (pyrolysis) of these resins in an inert atmosphere converts the organic polymer into a carbonaceous structure. The properties of the final carbon material, such as porosity, surface area, and morphology, can be controlled through the initial resin synthesis and subsequent carbonization and activation processes. google.comresearchgate.net
The synthesis of porous carbons from benzene-1,4-diol–formaldehyde (hydroquinone-formaldehyde, HF) resins typically follows a sol-gel process. researchgate.netrasayanjournal.co.in In this method, hydroquinone (B1673460) and formaldehyde undergo a polycondensation reaction in a solvent (often water) to form a sol, which subsequently gels into a three-dimensional polymer network. societechimiquedefrance.frrasayanjournal.co.in The reaction can be catalyzed to control the structure of the resulting gel. societechimiquedefrance.fr
After the gel is formed, the solvent is removed. The drying method is critical in determining the porosity of the final material. Supercritical drying can be used to produce low-density, highly porous carbon aerogels by preventing the collapse of the gel structure. hplpb.com.cn Alternatively, the resin can be carbonized to create porous carbons. google.com The process often involves curing the resin, followed by pyrolysis at high temperatures under an inert atmosphere. google.comresearchgate.net This thermal decomposition removes non-carbon elements, leaving a porous carbon structure. The porosity can be further enhanced through activation methods, such as treatment with steam or carbon dioxide, which selectively gasify parts of the carbon to create a more developed pore network. researchgate.net Research has also explored the synthesis of terpolymers, for instance by condensing hydroquinone and cyclohexanone (B45756) with formaldehyde, to create resins with varying thermal stabilities depending on the monomer ratio. lew.ro
Benzene-1,4-diol–formaldehyde resins are effective precursors for creating carbon materials with complex, hierarchical pore structures, including nanoporous materials and three-dimensional composites. researchgate.netresearchgate.net Nanoporous hydroquinone-formaldehyde resins with surface areas as high as 1,112 m²·g⁻¹ have been synthesized through a one-pot route. researchgate.net These materials exhibit a combination of micropores (less than 2 nm) and mesopores (2-50 nm), which is beneficial for applications requiring high surface area and efficient mass transport.
Hierarchical structures, which contain interconnected pores across multiple length scales (micro-, meso-, and macropores), can be fabricated by using templating methods or by controlling the phase separation during polymerization. nih.gov For example, a 3D porous composite of LiFePO₄/carbon was synthesized using an in-situ polymerization of hydroquinone-formaldehyde resin. researchgate.net This method resulted in a material with a high specific surface area (92.75 m² g⁻¹) and a significant pore volume (0.1456 cm³ g⁻¹), creating an interconnected porous structure that facilitates rapid ion transport. researchgate.net While much of the foundational work on carbon aerogels was performed using the resorcinol-formaldehyde system (employing the 1,3-isomer of benzene-diol), the underlying principles of creating hierarchical porosity are applicable to hydroquinone-based systems. nih.govbohrium.com
The unique properties of carbons derived from benzene-1,4-diol–formaldehyde resins make them promising electrode materials for electrochemical energy storage devices like lithium-ion batteries and supercapacitors. The quinone/hydroquinone redox couple inherent in the precursor can impart pseudocapacitive properties to the final carbon material, enhancing charge storage capacity beyond that of simple electrical double-layer capacitance. nih.govacs.org
In lithium-ion batteries, these carbons are used to create conductive coatings on cathode materials to improve their performance. A notable study demonstrated the synthesis of a 3D porous LiFePO₄/carbon (LFP/RE) composite via in-situ polymerization of hydroquinone-formaldehyde resin. researchgate.net The resulting interconnected porous carbon network provided a "super highway" for electron transfer, significantly boosting the rate capability and cycling stability of the battery. researchgate.net The LFP/RE composite delivered a discharge capacity of 169.3 mAh g⁻¹ at a rate of 0.1 C, which is near the theoretical capacity of LiFePO₄. researchgate.net Even at a very high rate of 20 C, it retained a capacity of 105.8 mAh g⁻¹ with excellent cycling stability. researchgate.net Research has also been conducted on polyhydroquinone, synthesized via electropolymerization, as a pseudocapacitive material itself for microbial fuel cells, demonstrating the electrochemical activity of the polymer. nih.gov
| Metric | Value | Conditions |
|---|---|---|
| Specific Surface Area | 92.75 m² g⁻¹ | - |
| Pore Volume | 0.1456 cm³ g⁻¹ | - |
| Lithium Ion Diffusion Coefficient | 1.07 × 10⁻¹² cm² s⁻¹ | - |
| Initial Discharge Capacity | 169.3 mAh g⁻¹ | 0.1 C rate |
| High-Rate Discharge Capacity | 105.8 mAh g⁻¹ | 20 C rate |
| Capacity Retention | 93.8% | After 500 cycles at 20 C |
Carbon Nanomaterials and Hierarchical Porous Structures Derived from These Precursors
Research and Development of Functional Coatings and Thin Films
Polymers derived from benzene-1,4-diol and formaldehyde exhibit properties such as high thermal stability and chemical resistance, making them suitable for use in functional coatings and adhesives. ontosight.ai The rigid aromatic backbone of the hydroquinone unit contributes to the robustness of the resulting polymer network.
Research has explored the incorporation of hydroquinone into various resin systems to create high-performance coatings. For example, novel epoxy resins have been synthesized using hydroquinone, cardanol (B1251761) (a renewable phenol (B47542) from cashew nutshell liquid), and furfuraldehyde (as a replacement for formaldehyde). researchgate.net Coatings formulated from these resins and applied to metal panels demonstrated excellent pencil hardness (8–9 H) and strong chemical resistance. researchgate.net The adhesion strength of these resins was also notable, with lap shear strengths reaching up to 25.60 MPa on wood-to-wood substrates. researchgate.net In other developments, hydroquinone has been used as a diol component in the synthesis of carbamate-functional resins for automotive topcoats, highlighting its versatility as a building block in advanced coating formulations. epo.org The cross-linking capabilities of formaldehyde-based resins are also utilized in composite coating membranes, such as in polyvinyl alcohol/melamine-formaldehyde systems, to create dense, moisture-resistant structures with enhanced barrier properties for packaging applications. nih.gov
Development of Separation Membranes and Adsorbents
The controlled porosity that can be achieved with benzene-1,4-diol–formaldehyde chemistry makes it applicable to the development of materials for separation processes, including adsorbents and specialized membranes. researchgate.netrasayanjournal.co.in
Carbon molecular sieve membranes (CMSMs) derived from polymeric precursors are a key area of research for energy-efficient gas separation. researchgate.netnih.gov Benzene-1,4-diol–formaldehyde resins, due to their ability to form rigid, carbon-rich structures with controlled microporosity upon pyrolysis, are viable precursors for these membranes. uu.nl
A study focused on producing CMSMs from hydroquinone and novolac (a type of phenol-formaldehyde resin) precursors for the separation of gases like H₂, N₂, and CO₂. uu.nl The research involved fabricating the membranes and then modeling the complex gas permeation through their porous structure. uu.nl The model accounted for various transport mechanisms, including molecular sieving and pore blocking, which are critical for understanding and optimizing membrane performance. uu.nl The development of such membranes is crucial for industrial processes like hydrogen purification and carbon capture. researchgate.netmdpi.com The broader field of polymer-derived carbon membranes has demonstrated high chemical and thermal resistance, with performance often exceeding the permeability/selectivity trade-off limits of conventional polymeric membranes. researchgate.net
Adsorption Studies for Environmental Remediation and Selective Capture
The porous nature and functional groups present in benzene-1,4-diol–formaldehyde resins make them promising candidates for environmental remediation applications, particularly in the adsorption of pollutants from aqueous solutions. Research has demonstrated their effectiveness in capturing heavy metal ions and organic contaminants.
Nanoporous hydroquinone/catechol formaldehyde resins, synthesized through a one-pot method, have exhibited remarkable efficiency in the reactive adsorption of precious metal ions. researchgate.net These resins can achieve a high surface area, up to 1112 m²·g⁻¹, and show exceptional selectivity for gold ions, with a distribution coefficient (Kd) reaching as high as 1,914,090 mL·g⁻¹. researchgate.net Furthermore, they have demonstrated a significant adsorption capacity for silver ions, adsorbing up to 2.43 g of silver per gram of resin. researchgate.net An important aspect of their sustainability is the ability to be regenerated with sodium bisulfite, allowing for the recovery of the adsorbed metals and reuse of the resin. researchgate.net
The application of these resins extends to the removal of heavy metals. A hydroquinone-based polyoxalate, synthesized from oxalyl chloride and hydroquinone, has been studied for its ability to chelate and remove lead(II), cadmium(II), and mercury(II) ions from water. rss.jo The polymer demonstrated high uptake for lead and cadmium. rss.jo Kinetic studies revealed that the adsorption process follows a pseudo-second-order model, and the data fits well with Langmuir and Freundlich isotherm models. rss.jo Thermodynamic analysis indicated that the sorption process is spontaneous. rss.jo The loaded polymer can be regenerated using nitric acid, which suggests the removal mechanism involves both solubility factors and cation exchange. rss.jo
In another study, a hydroquinone-modified hyper-cross-linked resin was prepared and evaluated for the adsorption of salicylic (B10762653) acid from aqueous solutions. northeastern.edu The modification introduced formaldehyde carbonyl, quinone carbonyl, and phenolic hydroxyl groups onto the resin's surface. northeastern.edu The adsorption process was found to be exothermic and spontaneous, with intraparticle diffusion being the rate-limiting step. northeastern.edu The primary driving force for the adsorption was identified as hydrogen bonding between the formaldehyde carbonyl groups of the resin and the carboxyl groups of salicylic acid. northeastern.edu
Thiourea-formaldehyde resins, which contain abundant sulfinyl groups, have shown high selectivity for silver ion adsorption. mdpi.com Flower-like microspheres of this resin exhibited a significantly higher maximum adsorption capacity for silver ions (up to 7.95 ± 0.398 mmol/g) compared to solid spheres (0.73 ± 0.037 mmol/g), which is attributed to their larger specific surface area. mdpi.com
The table below summarizes the adsorption capacities of various benzene-1,4-diol–formaldehyde derived materials for different pollutants.
| Adsorbent Material | Pollutant | Adsorption Capacity | Reference |
| Nanoporous hydroquinone/catechol formaldehyde resin | Silver (Ag⁺) | 2.43 g/g | researchgate.net |
| Nanoporous hydroquinone/catechol formaldehyde resin | Gold (Au³⁺) | High Selectivity (Kd = 1,914,090 mL/g) | researchgate.net |
| Hydroquinone-based polyoxalate | Lead (Pb²⁺) | High | rss.jo |
| Hydroquinone-based polyoxalate | Cadmium (Cd²⁺) | High | rss.jo |
| Hydroquinone-based polyoxalate | Mercury (Hg²⁺) | Moderate | rss.jo |
| Flower-like thiourea–formaldehyde resin microspheres | Silver (Ag⁺) | 7.95 ± 0.398 mmol/g | mdpi.com |
Research into Composite Materials and Nanocomposites
Benzene-1,4-diol–formaldehyde polymers serve as a versatile matrix for the development of advanced composite and nanocomposite materials. Their inherent properties can be enhanced by incorporating various fillers and nanoparticles, leading to materials with tailored functionalities for specific applications.
One area of significant research is in the energy storage sector. A 3D porous composite of LiFePO₄/carbon (LFP/RE) has been synthesized through the in-situ polymerization of hydroquinone-formaldehyde resin. researchgate.net This method creates a material with a high specific surface area (92.75 m² g⁻¹) and a large pore volume (0.1456 cm³ g⁻¹), which significantly improves the lithium-ion diffusion coefficient. researchgate.net As a cathode material for lithium-ion batteries, this composite exhibits an impressive discharge capacity of 169.3 mAh g⁻¹ at a rate of 0.1 C, which is close to the theoretical specific capacity of LiFePO₄. researchgate.net Even at a high rate of 20 C, it maintains a discharge capacity of 105.8 mAh g⁻¹ with excellent cycle stability. researchgate.net
In the realm of nanotechnology, the fabrication of tertiary nanocomposites of polybenzoxazine/polydopamine/ceria has been explored. mdpi.comresearchgate.net In this work, a benzoxazine (B1645224) monomer was synthesized from naphthalene-1-amine, 2-tert-butylbenzene-1,4-diol, and formaldehyde. mdpi.comresearchgate.net Polydopamine was used to modify the surface of ceria nanoparticles, which were then incorporated into the polybenzoxazine matrix. mdpi.comresearchgate.net The resulting nanocomposites demonstrated enhanced thermal stability and a consistent morphology. researchgate.net
The table below presents key findings from research on composite materials and nanocomposites derived from benzene-1,4-diol–formaldehyde.
| Composite/Nanocomposite Material | Key Findings | Application | Reference |
| 3D porous LiFePO₄/carbon (LFP/RE) | High specific surface area (92.75 m² g⁻¹), High discharge capacity (169.3 mAh g⁻¹ at 0.1 C) | Lithium-ion batteries | researchgate.net |
| Polybenzoxazine/polydopamine/ceria | Enhanced thermal stability, Consistent morphology | Advanced materials | mdpi.comresearchgate.net |
Bio-based and Sustainable Research Directions for Benzene-1,4-diol–Formaldehyde Polymers
In response to the growing demand for environmentally friendly materials, research has increasingly focused on synthesizing benzene-1,4-diol–formaldehyde polymers from renewable resources. Lignin (B12514952), the most abundant natural aromatic polymer, is a prime candidate to replace petroleum-based phenols in the synthesis of these resins. the-innovation.org
Bio-oil, produced from the vacuum pyrolysis of woody biomass, has been successfully used to partially replace phenol in the synthesis of bio-oil-phenol-formaldehyde (BPF) resins under alkaline conditions. Studies have shown that BPF resins with up to 30 wt% phenol replacement can be produced with properties comparable to conventional phenol-formaldehyde resins. The chemical composition of the bio-oil, which includes phenolic compounds, contributes to the polymerization process.
Furthermore, efforts are being made to develop formaldehyde-free synthesis routes for bio-based benzoxazine resins, which are related to benzene-1,4-diol–formaldehyde polymers. researchgate.net This approach addresses the health and environmental concerns associated with formaldehyde, a known carcinogen. ontosight.ai The use of natural renewable starting materials for both the phenolic and amine components in benzoxazine synthesis represents a significant step towards fully sustainable polymer systems. researchgate.net
The use of biocatalysts, such as laccase and peroxidase, is another promising green approach for the polymerization of phenolic compounds. mdpi.com These enzymatic processes occur under mild conditions and avoid the use of toxic catalysts and the formation of harmful byproducts like formaldehyde. mdpi.com
The table below highlights key research directions in the development of bio-based and sustainable benzene-1,4-diol–formaldehyde polymers.
| Research Direction | Key Aspects | Potential Impact | Reference |
| Use of Bio-oil | Partial replacement of phenol with bio-oil from woody biomass. | Reduced reliance on fossil fuels, utilization of waste biomass. | |
| Formaldehyde-Free Synthesis | Development of benzoxazine resins using alternative aldehydes or formaldehyde-free routes. | Elimination of a toxic and carcinogenic component. | researchgate.net |
| Biocatalysis | Enzymatic polymerization of phenolic compounds using laccase or peroxidase. | Mild reaction conditions, avoidance of toxic byproducts. | mdpi.com |
| Lignin as a Feedstock | Utilizing lignin as a renewable source of aromatic compounds. | Abundant and renewable alternative to petroleum-based phenols. | the-innovation.org |
Fundamental Polymer Science Contributions from Benzene-1,4-diol–Formaldehyde Derivatives
The study of benzene-1,4-diol–formaldehyde and its derivatives has contributed significantly to the fundamental understanding of polymer science, particularly in the areas of synthesis, cross-linking, and structure-property relationships.
The synthesis of these polymers involves a condensation reaction between hydroquinone and formaldehyde, typically in the presence of an acid or base catalyst. ontosight.ai The reaction conditions, such as temperature, pH, and the molar ratio of reactants, play a crucial role in determining the final properties of the polymer, including its molecular weight, cross-linking density, and thermal stability. ontosight.ai
Research into the copolymerization of hydroquinone and cyclohexanone with formaldehyde has provided insights into how the monomer composition affects the thermal stability of the resulting resins. lew.ro It was found that polymers with a higher proportion of hydroquinone exhibit lower thermal stability compared to those with more cyclohexanone. lew.ro The activation energy of decomposition for these resins was determined to be in the range of 52.98–84.01 kJ/mol. lew.ro
The cross-linking of polyacrylamide with hydroquinone-formaldehyde agents has been studied to understand the formation of three-dimensional gel networks. mdpi.com The presence of divalent cations can influence the cross-linking reaction, leading to over-crosslinking and affecting the stability of the gel. mdpi.com The addition of urea (B33335) has been shown to delay the cross-linking reaction at elevated temperatures, thereby enhancing the stability of the composite gel. mdpi.com
The synthesis and characterization of benzoxazines based on hydroquinone, aniline, and formaldehyde using a solventless system have also been explored. scialert.netdocsdrive.com This research contributes to the development of more environmentally friendly synthesis methods and provides a deeper understanding of the structure and thermal properties of these polymers. scialert.netdocsdrive.com
The table below summarizes some of the fundamental polymer science contributions from the study of benzene-1,4-diol–formaldehyde derivatives.
| Research Area | Key Findings | Significance | Reference |
| Synthesis and Thermal Stability | Polymer composition (hydroquinone vs. cyclohexanone content) influences thermal stability. | Enables tailoring of polymer properties for specific applications. | lew.ro |
| Cross-linking Mechanisms | Divalent cations can promote over-crosslinking in polyacrylamide-hydroquinone-formaldehyde gels. Urea can delay cross-linking. | Provides control over gel formation and stability. | mdpi.com |
| Solventless Synthesis | Successful synthesis of hydroquinone-based benzoxazines without the use of solvents. | Advances green chemistry principles in polymer synthesis. | scialert.netdocsdrive.com |
| Structure-Property Relationships | Reaction conditions (temperature, pH, reactant ratio) determine molecular weight, cross-linking density, and thermal stability. | Fundamental understanding for designing polymers with desired characteristics. | ontosight.ai |
Future Research Directions and Emerging Avenues in Benzene 1,4 Diol–formaldehyde Chemistry
Development of Novel Synthetic Methodologies for Tailored Architectures
A primary direction for future research lies in creating novel synthetic methodologies that allow for the precise tailoring of the polymer architecture. The properties of benzene-1,4-diol (B12442567)–formaldehyde (B43269) resins are intrinsically linked to their molecular structure, including the arrangement of monomer units, cross-linking density, and porosity. acs.org
Key Research Thrusts:
Sol-Gel and Hydrothermal Synthesis: Refining sol-gel and hydrothermal methods offers a pathway to produce nanoporous resins with high surface areas and controlled pore sizes. researchgate.netmdpi.com These techniques, which involve the polymerization of benzene-1,4-diol and formaldehyde in a solvent followed by removal of the solvent, are crucial for applications in adsorption, catalysis, and energy storage. researchgate.net For instance, a one-pot solvothermal synthesis has been used to create nanoporous hydroquinone-formaldehyde resins with surface areas exceeding 1100 m²/g. researchgate.net
Template-Directed Synthesis: Utilizing various templates (hard or soft) during polymerization can effectively control the microstructure of the resulting resin. acs.org This approach allows for the creation of materials with ordered porosity and specific morphologies, such as nanospheres and hierarchical structures.
Alternative Monomers and Co-polymers: Investigating the incorporation of other monomers alongside benzene-1,4-diol and formaldehyde is a promising avenue. lew.romdpi.com For example, condensing hydroquinone (B1673460) and cyclohexanone (B45756) with formaldehyde has been shown to produce resins with tunable thermal properties. lew.ro The use of bio-based aldehydes like furfural (B47365) in conjunction with hydroquinone is also being explored to develop renewable, high-performance resins. tandfonline.com
Controlled Polymerization Techniques: While challenging for step-growth polymerization, exploring methods that offer better control over molecular weight and branching, such as reversible-deactivation radical polymerization (for vinylated derivatives) or click chemistry, could lead to well-defined polymer chains and network structures. researchgate.net
The goal of these methodologies is to move beyond the traditionally produced amorphous, highly cross-linked networks to materials with designed and predictable three-dimensional structures.
Exploration of Advanced Catalytic Systems for Precision Polymerization
The choice of catalyst is critical in the polymerization of phenolic compounds with formaldehyde, as it dictates the reaction rate, structure, and ultimately, the properties of the final resin. mdpi.comwikipedia.org Future research is focused on developing advanced catalytic systems for more precise control over the polymerization process.
Emerging Catalytic Strategies:
Metal-Mediated Catalysis: Different metal-based catalysts can influence the reaction pathways and the final polymer structure. Studies on phenol-formaldehyde (PF) resins show that catalysts like barium hydroxide (B78521) (Ba(OH)₂), zinc acetate (B1210297) ((CH₃COO)₂Zn), and calcium oxide can accelerate curing rates and lower curing temperatures. mdpi.comresearchgate.net These catalysts can also direct the addition of formaldehyde to specific positions (ortho or para) on the phenolic ring, which influences the reactivity and cross-linking behavior of the prepolymer. mdpi.comresearchgate.net
Organic and Amine-Based Catalysts: Organic catalysts, such as tertiary amines, are known to favor the formation of ortho-substituted hydroxymethyl groups in phenol-formaldehyde resins. researchgate.net This leads to more reactive prepolymers (resoles) with different cross-linking characteristics compared to those produced with inorganic base catalysts like sodium hydroxide, which tend to favor para-substitution. researchgate.netresearchgate.net The use of low-volatility, strongly basic tertiary amino alcohols as catalysts is being explored to create resins with improved properties and stability. google.com
Nanocatalysts: The use of nanocatalysts, such as sodium montmorillonite (B579905) (MMT), has been shown to produce phenolic resins with unique structures, predominantly linked by dimethylene ether bridges, under near-neutral pH conditions. researchgate.net
Acid Catalysis for Specific Architectures: While base catalysis is common for producing resol-type resins, acid catalysts are used to create linear or slightly branched prepolymers known as novolacs from phenol (B47542) and formaldehyde. acs.org Fine-tuning acid catalyst systems, such as using phosphoric acid with glycols, can help control the curing kinetics for specific applications. google.com
The following table summarizes the influence of different catalyst types on polymerization, primarily drawing from the well-studied phenol-formaldehyde system.
| Catalyst Type | Primary Influence on Polymerization | Resulting Resin Characteristics | Reference |
| Inorganic Bases (e.g., NaOH, CaO) | Favor para-substitution, promote methylene (B1212753) bridge formation. | Higher cross-linking density, different thermal stability. | researchgate.netresearchgate.net |
| Organic Bases (e.g., Triethylamine) | Favor ortho-substitution, promote dimethylene ether bridge formation. | More reactive prepolymers, different curing behavior. | researchgate.net |
| Metal Acetates (e.g., Zinc Acetate) | Accelerate curing, influence ortho/para substitution ratio. | Faster curing times, potentially higher cross-linking degree. | mdpi.com |
| Strong Acids (e.g., Phosphoric Acid) | Produce linear prepolymers (novolacs) with excess phenol. | Thermoplastic prepolymer requiring a curing agent. | acs.orggoogle.com |
Integration with Advanced Manufacturing Technologies for Functional Materials
A significant emerging avenue is the integration of benzene-1,4-diol–formaldehyde and related phenolic resins with advanced manufacturing technologies, particularly additive manufacturing (3D printing). capitalresin.com This convergence enables the fabrication of complex, three-dimensional structures with tailored properties for a wide range of applications.
Phenolic resins are advantageous for 3D printing due to their durability and ability to be formulated for different printing techniques. capitalresin.com Direct ink writing (DIW) is one such technique where a thermosetting resin ink is extruded layer-by-layer and then cured, often thermally. preprints.org
Key Research Areas:
Development of Printable Inks: Formulating benzene-1,4-diol–formaldehyde inks with the appropriate rheological properties (viscosity, shear-thinning behavior) for extrusion-based 3D printing is a critical research area. This involves optimizing the resin composition, potentially with additives or modifiers. chemrxiv.orggoogle.com
3D Printing of Composite Materials: These resins serve as excellent matrix materials for 3D printing composites. Reinforcing the resin with nanoparticles like silicon carbide or graphite (B72142) can produce materials with enhanced mechanical strength and functional properties, such as thermal and electrical conductivity. chemrxiv.org
Fabrication of Porous Carbons: Benzene-1,4-diol–formaldehyde resins are excellent precursors for carbon materials. By 3D printing a resin structure and then carbonizing it, it is possible to create custom-shaped porous carbon monoliths, such as carbon aerogels, with applications in catalysis and energy storage. acs.org For example, the in-situ polymerization of hydroquinone-formaldehyde resin has been used to create 3D porous carbon composites for high-performance lithium-ion batteries. researchgate.net
The ability to create complex geometries through 3D printing opens up new design possibilities for components in the aerospace, automotive, and electronics industries. capitalresin.comchemrxiv.org
Interdisciplinary Research Collaborations for Enhanced Material Functionality
The future development of benzene-1,4-diol–formaldehyde materials will increasingly rely on interdisciplinary collaborations to unlock new functionalities. By combining expertise from chemistry, materials science, engineering, and biology, researchers can design and create materials with properties tailored for specific, advanced applications.
Examples of Interdisciplinary Synergy:
Energy Storage and Conversion: Chemists and materials scientists are collaborating to synthesize hydroquinone-formaldehyde derived porous carbons for use as electrodes in batteries and supercapacitors. researchgate.netresearchgate.net The unique redox activity of the hydroquinone/quinone system makes these materials particularly interesting. Furthermore, incorporating other elements like phenol into resorcinol-formaldehyde resins has been shown to enhance photocatalytic activity for producing hydrogen peroxide, a solar fuel. nih.gov
Biomedical Applications: The development of biocompatible and biodegradable materials from phenolic resins is an area of growing interest. mdpi.com Research into functional biodegradable polymers and the use of phenolic nanospheres as carriers for drug delivery highlights the intersection of polymer chemistry and biomedical engineering. mdpi.comrsc.org
Environmental Remediation: The high surface area and tunable porosity of these resins make them ideal candidates for adsorbents. Research is underway to develop hydroquinone-formaldehyde resins for the selective and efficient removal of pollutants, such as heavy metal ions like gold, from water. researchgate.net
Advanced Composites: Collaborations between polymer chemists and mechanical engineers are leading to the development of advanced composites. For instance, modifying lignin (B12514952) (a natural polymer) and incorporating it into phenolic resin systems can create more sustainable and high-performance materials. mdpi.com
Identification and Addressing of Key Research Gaps in Material Performance and Understanding
Despite decades of research, particularly into related phenol-formaldehyde resins, several key gaps in the understanding and performance of benzene-1,4-diol–formaldehyde materials remain. Addressing these challenges is crucial for their broader application.
Key Research Gaps:
Structure-Property Relationships: A more fundamental understanding of how the synthesis conditions (e.g., catalyst type, monomer ratio, temperature) translate into the final three-dimensional network structure is needed. researchgate.netmdpi.com Advanced characterization techniques are required to fully map the complex cross-linked architectures.
Brittleness and Mechanical Performance: Traditional phenolic resins are often associated with brittleness. acs.org A significant research gap is the development of strategies to improve the toughness and impact strength of these materials without compromising their thermal stability. This could involve creating novel architectures, such as nanofibrous networks, or incorporating toughening agents. acs.orggoogle.com
Processability and Curing Kinetics: While these resins are versatile, controlling their curing kinetics for advanced manufacturing processes like 3D printing remains a challenge. preprints.org Research is needed to develop systems with tunable curing profiles that match the requirements of specific fabrication techniques.
Long-Term Stability and Degradation: Understanding the long-term chemical and thermal stability of these materials, especially in demanding environments, is critical for applications in aerospace and electronics. The mechanisms of degradation and strategies to enhance durability require further investigation. lew.ro
Sustainability and Monomer Sourcing: The primary monomers, benzene-1,4-diol (hydroquinone) and formaldehyde, are traditionally derived from petrochemical sources. nih.govacs.org A major future direction is the development of sustainable and bio-based routes to these monomers or suitable alternatives to create "greener" phenolic resins. mdpi.comacs.org
Closing these research gaps will be essential for realizing the full potential of benzene-1,4-diol–formaldehyde chemistry in creating the next generation of advanced functional materials.
Q & A
Q. What are the standard synthetic routes for preparing derivatives of Benzene-1,4-diol and formaldehyde, and how do reaction conditions influence product selectivity?
- Methodological Answer : Benzene-1,4-diol (hydroquinone) can be oxidized to para-quinone using MnO₂ in acidic media, which can further react with formaldehyde under controlled pH to form phenolic resins or substituted derivatives . For fluorinated analogs (e.g., 2,3,5,6-tetrafluoro-1,4-benzenedimethanol), nucleophilic aromatic substitution with fluorinating agents (e.g., KF) is employed, requiring anhydrous conditions and inert atmospheres to avoid side reactions . Temperature and catalyst selection (e.g., H₂SO₄ vs. Lewis acids) critically affect crosslinking efficiency in formaldehyde-based condensations .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Benzene-1,4-diol-formaldehyde adducts?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify hydroxyl and methylene bridging in phenolic resins. For example, formaldehyde’s methylene protons appear as singlets at ~4.8 ppm .
- XRD : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves hydrogen-bonding networks in derivatives like 5-(1H-imidazol-1-yl)pyrimidine co-crystallized with Benzene-1,4-diol .
- FT-IR : Stretching frequencies for O–H (3200–3600 cm⁻¹) and C–O (1200–1300 cm⁻¹) confirm phenolic group retention after derivatization .
Q. What are the critical safety protocols for handling Benzene-1,4-diol in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact (LD₅₀: 302 mg/kg oral, rat) .
- Ventilation : Maintain fume hoods during synthesis to avoid inhalation of dust/volatiles (H333: harmful if inhaled) .
- Waste Disposal : Collect residues in labeled containers for incineration, adhering to UN3077 (Class 9 hazardous waste) .
Advanced Research Questions
Q. How can researchers resolve crystallographic data inconsistencies in Benzene-1,4-diol derivatives, such as disordered hydrogen bonding or twinning?
- Methodological Answer :
- Software Tools : SHELXL refinement (e.g., TWIN/BASF commands) addresses twinning in co-crystals . For disordered hydroxyl groups, PART and SUMP restraints improve electron density modeling .
- Data Collection : High-resolution synchrotron data (λ < 1 Å) reduces noise in weakly scattering hydrogen atoms .
- Validation : Use PLATON’s ADDSYM to check missed symmetry and R1/Rfactor_gt metrics for refinement quality .
Q. What strategies optimize the synthesis of fluorinated Benzene-1,4-diol derivatives for high-performance polymer applications?
- Methodological Answer :
- Fluorination : Direct electrophilic fluorination (F₂ gas) at low temperatures (−78°C) minimizes side reactions, yielding 2,3,5,6-tetrafluoro-1,4-benzenedimethanol with >90% purity .
- Polymerization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (H₂O/CH₂Cl₂) to enhance reactivity of fluorinated monomers with formaldehyde .
- Characterization : ¹⁹F NMR quantifies substitution efficiency, while TGA confirms thermal stability (>300°C) in fluorinated PEEK analogs .
Q. How do conflicting toxicity data for Benzene-1,4-diol impact its use in biomedical research, and what mitigation approaches are viable?
- Methodological Answer :
- Contradictions : While IARC classifies Benzene-1,4-diol as non-carcinogenic, chronic exposure risks (e.g., mutagenicity via Ames test) require validation .
- Alternatives : Replace with less toxic analogs (e.g., 2-(trifluoromethyl)benzene-1,4-diol) for in vivo studies, leveraging trifluoromethyl groups to reduce bioavailability .
- In Vitro Models : Use 3D skin models (e.g., EpiDerm™) to assess dermal absorption and IC₅₀ values for cytotoxicity .
Q. What experimental designs address formaldehyde’s volatility in condensation reactions with Benzene-1,4-diol?
- Methodological Answer :
- Reactor Setup : Use reflux condensers with dry ice traps (−78°C) to capture unreacted formaldehyde .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize formaldehyde intermediates, reducing vapor pressure .
- Kinetic Control : Stepwise addition of formaldehyde (0.5 eq/h) at 60°C minimizes runaway exotherms and improves resin molecular weight distribution .
Methodological Tables
Q. Table 1: Key Spectral Data for Benzene-1,4-diol Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Benzene-1,4-diol | 6.75 (s, 4H, Ar–H) | 115.2 (C–OH) | 3250 (O–H stretch) |
| 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 4.55 (s, 2H, –CH₂OH) | 110.8 (C–F) | 1230 (C–F stretch) |
| Formaldehyde adduct | 4.80 (s, –CH₂–O–) | 70.5 (–CH₂–O–) | 1100 (C–O–C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
